

# Spectroscopic Analysis of 3-tert-Butylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-tert-Butylphenol	
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#### Introduction

**3-tert-Butylphenol** is an organic compound with significant applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of antioxidants, polymers, and various specialty chemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides an in-depth overview of the spectroscopic data of **3-tert-butylphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and a logical workflow for spectral analysis is visualized. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characterization of this compound.

# **Spectroscopic Data**

The structural elucidation of **3-tert-butylphenol** is achieved through the combined interpretation of its NMR, IR, and MS spectra. The quantitative data from these analyses are summarized below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



<sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (ppm)	Integration	Multiplicity	Assignment
~7.1	1H	t	Ar-H (C5)
~6.9	1H	d	Ar-H (C6)
~6.8	1H	t	Ar-H (C4)
~6.7	1H	S	Ar-H (C2)
~4.8	1H	s (broad)	-ОН
1.3	9H	S	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.[1][2]

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.



Chemical Shift (ppm)	Assignment
~155.0	C-OH (C1)
~151.8	C-C(CH <sub>3</sub> ) <sub>3</sub> (C3)
~129.0	Ar-CH (C5)
~117.5	Ar-CH (C6)
~117.0	Ar-CH (C4)
~113.0	Ar-CH (C2)
~34.5	-C(CH3)3
~31.4	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl3.[3]

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (hydrogen- bonded)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Strong	Aliphatic C-H stretch
~1580, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1460	Medium	C-H bend (aliphatic)
~1200-1300	Strong	C-O stretch
~1150	Medium	In-plane C-H bend (aromatic)
~700-800	Strong	Out-of-plane C-H bend (aromatic)



# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]

m/z	Relative Intensity (%)	Assignment
150	~50	[M] <sup>+</sup> (Molecular Ion)
135	100	[M - CH <sub>3</sub> ] <sup>+</sup>
107	~30	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
91	~20	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## **NMR Spectroscopy**

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[8]

#### Sample Preparation:

- Dissolve 5-10 mg of **3-tert-butylphenol** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).[8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[8]
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Parameters:

• Pulse Program: Standard single-pulse sequence.[8]



- Spectral Width: -2 to 12 ppm.[8]
- Acquisition Time: 2-4 seconds.[8]
- Relaxation Delay: 1-5 seconds.[8]
- Number of Scans: 16-64, depending on the sample concentration.[8]

#### <sup>13</sup>C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.[8]
- Spectral Width: 0 to 220 ppm.[8]
- Acquisition Time: 1-2 seconds.[8]
- Relaxation Delay: 2-5 seconds.[8]
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.[8]

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- For <sup>1</sup>H NMR, integrate the signals to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory or standard transmission cells (KBr pellets or liquid cells).

#### Sample Preparation (ATR):

- Ensure the ATR crystal is clean by taking a background spectrum.
- Place a small amount of solid 3-tert-butylphenol directly onto the ATR crystal.



· Apply pressure to ensure good contact between the sample and the crystal.

#### FTIR Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>.[8]
- Resolution: 4 cm<sup>-1</sup>.[8]
- Number of Scans: 16-32.[8]

#### **Data Acquisition:**

- Record a background spectrum of the empty sample compartment or clean ATR crystal.
- Run the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

# **Mass Spectrometry (MS)**

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-tert-butylphenol**.

#### Sample Preparation:

 Prepare a dilute solution of 3-tert-butylphenol in a volatile organic solvent (e.g., dichloromethane or methanol).

#### GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).[8]
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[8]
- Injector Temperature: 250-280 °C.[8]
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[8]



#### MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

• Mass Range: Scan from m/z 40 to 550.[8]

Ion Source Temperature: 230 °C.[8]

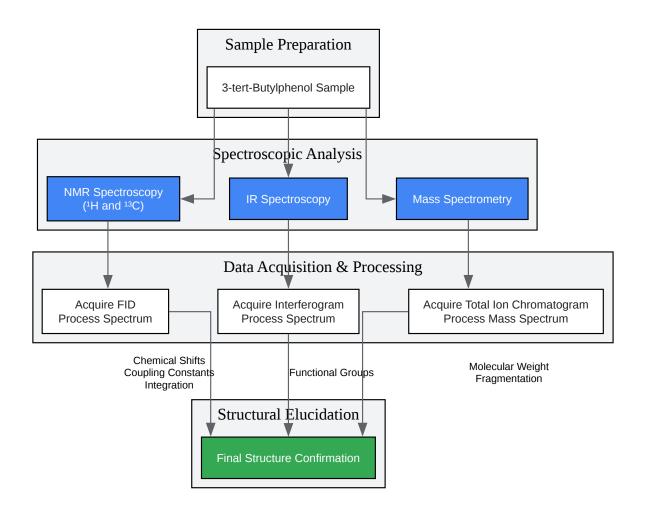
#### Data Analysis:

- Identify the compound by its retention time.
- Compare the obtained mass spectrum with a spectral library (e.g., NIST) for confirmation.[8]

# **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **3-tert-butylphenol**.





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